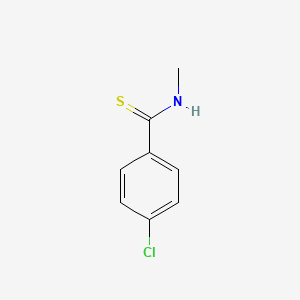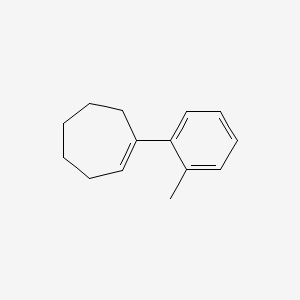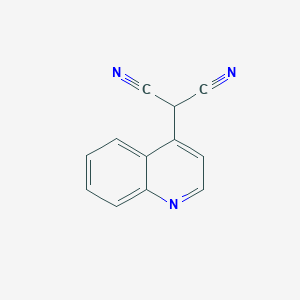
4-Quinolinemalononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinemalononitrile is a heterocyclic compound with the molecular formula C12H7N3. It is a derivative of quinoline, a nitrogen-containing bicyclic aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinemalononitrile typically involves the reaction of quinoline derivatives with malononitrile. One common method includes the use of activated alkynes in the presence of a catalyst such as PPh3. The reaction proceeds through a series of steps, including hydroamination and intramolecular Friedel–Crafts reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 4-Quinolinemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or titanium dioxide are used under mild conditions.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of bases or acids.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
科学研究应用
4-Quinolinemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The exact mechanism of action of 4-Quinolinemalononitrile varies depending on its application. In biological systems, it often interacts with cellular components through hydrogen bonding and π-π interactions. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
相似化合物的比较
Quinoline: A parent compound with a simpler structure.
Quinolone: Known for its antimicrobial properties.
Fluoroquinolones: A class of antibiotics derived from quinolone.
Uniqueness: 4-Quinolinemalononitrile is unique due to its dual nitrile groups, which enhance its reactivity and allow for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and materials science .
属性
CAS 编号 |
10147-03-2 |
|---|---|
分子式 |
C12H7N3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
2-quinolin-4-ylpropanedinitrile |
InChI |
InChI=1S/C12H7N3/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H |
InChI 键 |
ZABPVUGLNITOEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


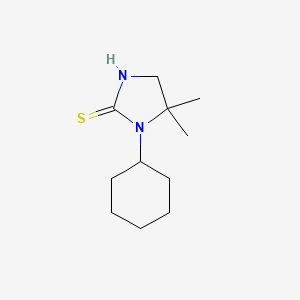

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)



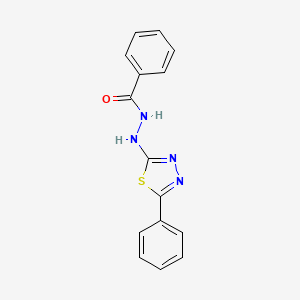
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)

